2-Amino-4-bromo-N-phenylbenzamide
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Overview
Description
2-Amino-4-bromo-N-phenylbenzamide is a chemical compound with the molecular formula C13H10BrN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a phenyl group attached to the nitrogen atom of the benzamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-N-phenylbenzamide typically involves the N-arylation of 2-amino-N-phenylbenzamide with phenylboronic acid. This reaction is catalyzed by copper immobilized on a phenanthroline ligand-modified magnetic graphene oxide (MGO) catalyst . The reaction conditions include the use of a base-free environment at room temperature, which facilitates the coupling of arylboronic acid with 2-amino-N-phenylbenzamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of advanced catalytic systems and optimized reaction conditions, such as those involving copper-based catalysts, are likely employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-N-phenylbenzamide undergoes various chemical reactions, including:
N-Arylation: The compound can participate in N-arylation reactions with phenylboronic acids, facilitated by copper-based catalysts.
Oxidative Rearrangement: It can also undergo oxidative rearrangement reactions with isatins, leading to the formation of quinazolinone derivatives.
Common Reagents and Conditions
Copper-based Catalysts: Used in N-arylation reactions.
Isatins: Used in oxidative rearrangement reactions.
Base-free Conditions: Often employed to facilitate reactions at room temperature.
Major Products Formed
Quinazolinone Derivatives: Formed from oxidative rearrangement reactions with isatins.
Aryl-substituted Benzamides: Resulting from N-arylation reactions with phenylboronic acids.
Scientific Research Applications
2-Amino-4-bromo-N-phenylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in oxidative rearrangement reactions, the compound interacts with isatins to form quinazolinone derivatives through a series of oxidative steps . The exact molecular targets and pathways involved in its biological and medicinal applications are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: A structurally similar compound with a hydroxyl group instead of a benzamide moiety.
2-Amino-4-bromobenzamide: Another similar compound with a simpler structure lacking the phenyl group attached to the nitrogen atom.
Uniqueness
2-Amino-4-bromo-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom on the benzamide core, along with the phenyl group, makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-amino-4-bromo-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJWKUHZZYZLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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